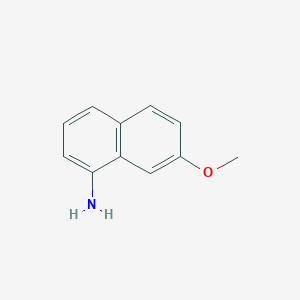

7-Methoxynaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPBAWHTDYSLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284538 | |

| Record name | 7-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5302-79-4 | |

| Record name | 7-Methoxy-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37570 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5302-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxynaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxynaphthalen-1-amine: A Core Technical Guide for Researchers

Introduction: 7-Methoxynaphthalen-1-amine is an aromatic amine and a key building block in organic synthesis. Its naphthalene core, substituted with both a methoxy and an amine group, makes it a versatile intermediate in the development of various pharmacologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5302-79-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Monoisotopic Mass | 173.08406 Da | [3] |

| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine, 8-Amino-2-methoxynaphthalene | [2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |

| Purity | Typically ≥97% | [1] |

| Predicted XlogP | 2.6 | [3] |

Spectroscopic and Analytical Data

Spectroscopic data is critical for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predicted data and characteristic absorption ranges for its functional groups are presented.

Predicted Mass Spectrometry Data

The following table details the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful for its identification via mass spectrometry.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M-H]⁻ | 172.07678 |

| [M+NH₄]⁺ | 191.11788 |

| [M+K]⁺ | 212.04722 |

| [M+H-H₂O]⁺ | 156.08132 |

| [M+HCOO]⁻ | 218.08226 |

Expected NMR and IR Spectroscopy Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy (-OCH₃) group protons typically around 3.9-4.0 ppm, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon NMR would display signals for the eleven carbon atoms, with the methoxy carbon appearing around 55-60 ppm and the aromatic carbons in the 100-160 ppm range.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity doublet in the 3400–3250 cm⁻¹ region.[5] C-H stretching from the aromatic ring would be observed around 3100-3000 cm⁻¹.[6] The C=C stretching of the aromatic ring will show peaks in the 1700-1500 cm⁻¹ range.[6]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably in the production of antidepressants and potential anticancer agents.

Its derivative, 7-methoxy-1-naphthylacetonitrile, is a key precursor in the synthesis of Agomelatine .[7] Agomelatine is an atypical antidepressant that acts as a melatonin receptor agonist and a serotonin 5-HT₂C receptor antagonist.[7][8] Furthermore, various 6-methoxynaphthalene derivatives, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines.[9]

Experimental Protocols

Example Protocol: N-Acetylation of this compound (Hypothetical)

This protocol outlines a standard procedure for the acetylation of an aromatic amine, a common step in pharmaceutical synthesis.

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath. Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by adding water. Separate the organic layer.

-

Purification: Wash the organic phase sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-(7-methoxynaphthalen-1-yl)acetamide.

-

Final Purification: Purify the product further by recrystallization or column chromatography.

Safety and Handling

Proper safety precautions are essential when working with this compound and related compounds. The following guidelines are based on available safety data sheets.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and government-approved eye/face protection.[11][12]

-

Handling: Handle in a well-ventilated place.[11][12] Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[11] Wash hands and face thoroughly after handling.[11]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] Store in a sealed, dry environment.[2]

-

First Aid Measures:

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

-

Inhalation: Move to fresh air.

-

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

- 1. This compound 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]

- 2. CAS 5302-79-4 | this compound - Synblock [synblock.com]

- 3. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 4. 7-Methoxynaphthalen-1-ol | 67247-13-6 [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. nbinno.com [nbinno.com]

- 8. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. echemi.com [echemi.com]

In-Depth Technical Guide to 7-Methoxynaphthalen-1-amine (CAS 5302-79-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-Methoxynaphthalen-1-amine, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its physicochemical properties, spectroscopic data, and relevant synthesis and safety information, presenting a core resource for its application in research and development.

Physicochemical Properties

This compound is a solid organic compound at room temperature.[1][2] Its core structure consists of a naphthalene ring substituted with a methoxy group at the seventh position and an amino group at the first position.[1] This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 5302-79-4 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁NO | [1][3][4] |

| Molecular Weight | 173.21 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | ≥95% to 97% (Commercially available) | [2][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature in a dry, sealed container. | [2] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra are often proprietary to manufacturers, typical analytical methods and expected data are outlined below. Commercial suppliers often provide batch-specific data such as NMR, HPLC, and LC-MS upon request.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methoxy group protons, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between the aromatic carbons, the methoxy carbon, and the carbon attached to the amino group.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 173.

Predicted Collision Cross Section Data (m/z):

-

[M+H]⁺: 174.09134

-

[M+Na]⁺: 196.07328

-

[M-H]⁻: 172.07678

-

[M]⁺: 173.08351

-

[M]⁻: 173.08461

This data is predicted and should be confirmed by experimental analysis.[6]

Experimental Protocol (General - Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with electrons to generate ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methoxy group, C=C bonds of the aromatic ring, and C-O bond of the ether.

Experimental Protocol (General - KBr Pellet):

-

Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Synthesis

This compound is a key intermediate in the synthesis of the antidepressant Agomelatine.[7] Various synthetic routes to Agomelatine and its precursors have been described in the patent literature. These methods often involve multi-step processes starting from commercially available materials. For instance, one patented process for a related compound involves the reduction of an aldehyde to a primary alcohol, followed by cyanation, reduction, and acetylation.[8]

The synthesis of intermediates for Agomelatine can start from materials like 7-methoxy-naphthalen-2-ol or 7-methoxy-1-tetralone.[8][9] The specific synthesis of this compound would likely involve the introduction of an amino group onto the 7-methoxynaphthalene scaffold.

Biological Activity and Applications

The primary documented application of this compound is as a crucial building block in the synthesis of Agomelatine.[7] Agomelatine is an agonist of the melatoninergic system receptors and an antagonist of the 5-HT₂C receptor, properties that contribute to its antidepressant effects.[8] The structural features of this compound are therefore integral to the pharmacological activity of the final drug product.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

This guide serves as a foundational resource for professionals working with this compound. For further detailed and batch-specific information, it is recommended to consult the documentation provided by chemical suppliers.

References

- 1. CAS 5302-79-4: 7-Methoxy-1-naphthalenamine | CymitQuimica [cymitquimica.com]

- 2. This compound | 5302-79-4 [sigmaaldrich.com]

- 3. CAS 5302-79-4 | this compound - Synblock [synblock.com]

- 4. This compound 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]

- 5. 5302-79-4|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 7. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 8. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 9. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Data of 7-Methoxynaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methoxynaphthalen-1-amine (CAS: 5302-79-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It is designed to serve as a reference for researchers in compound identification, structural elucidation, and analytical method development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from foundational spectroscopic theory and analysis of structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating effects of both the amino and methoxy groups on the naphthalene ring.

| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Aromatic-H | ~ 6.8 - 7.8 | Multiplets | The exact shifts and coupling patterns depend on the specific proton environment. Protons ortho and para to the activating -NH₂ and -OCH₃ groups are expected to be shifted upfield. |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet | The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange. |

| -OCH₃ | ~ 3.9 | Singlet | A sharp signal corresponding to the three methoxy protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbons attached to the nitrogen and oxygen atoms are expected to be significantly shifted downfield.

| Assignment | Predicted Chemical Shift (δ) in ppm | Notes |

| C-NH₂ | ~ 140 - 150 | Carbon bearing the amine group. |

| C-OCH₃ | ~ 155 - 160 | Carbon bearing the methoxy group. |

| Aromatic-C | ~ 100 - 135 | A complex set of signals for the remaining eight aromatic carbons. |

| -OCH₃ | ~ 55 - 60 | The carbon of the methoxy group. |

Predicted Infrared (IR) Absorption Data

The IR spectrum is characterized by the vibrational modes of the functional groups present in the molecule. As a primary aromatic amine, this compound is expected to exhibit the following key absorptions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |

| N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| Aryl Ether C-O Stretch | 1200 - 1275 | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted data is based on the compound's molecular weight (173.21 g/mol ).[1]

| m/z Value | Assignment | Notes |

| 174.09134 | [M+H]⁺ | The protonated molecular ion, often the base peak in soft ionization methods.[2] |

| 173.08351 | [M]⁺ | The molecular ion, prominent in techniques like Electron Ionization (EI).[2] |

| 158 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 145 | [M-CO]⁺ | A common fragmentation pathway for methoxy-substituted aromatic compounds. |

| 130 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following sections detail standard methodologies for acquiring high-quality spectroscopic data for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[3]

-

Instrument Parameters :

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[3]

-

¹H NMR Acquisition : A standard single-pulse experiment is typically used. For a sufficient signal-to-noise ratio, 8-16 scans are generally adequate with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing : The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via Fourier Transformation. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample, one of the following preparation methods is typically used:

-

Thin Solid Film : Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[4] Drop the solution onto a single salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4] The spectrum is then recorded.

-

KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet, which is placed in the spectrometer's sample holder.[5]

-

Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste.[5][6] This mull is then spread between two salt plates for analysis. The characteristic peaks of Nujol must be subtracted from the final spectrum.[5]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] The solution must be free of precipitates and non-volatile salts.[7]

-

Ionization :

-

Electrospray Ionization (ESI) : This soft ionization technique is suitable for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. The sample solution is infused into the ion source where a high voltage is applied.

-

Electron Ionization (EI) : This is a higher-energy technique that causes fragmentation of the molecule. The sample is introduced into a vacuum chamber and bombarded with a beam of high-energy electrons, leading to the formation of a molecular ion [M]⁺ and various fragment ions.[8]

-

-

Mass Analysis and Detection : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[8] A detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. CAS 5302-79-4 | this compound - Synblock [synblock.com]

- 2. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In-depth Technical Guide on the Crystal Structure of Naphthalene Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary: An exhaustive search of scientific databases and literature has revealed no publicly available data on the specific crystal structure of 1-amino-7-methoxynaphthalene. This includes key crystallographic information such as unit cell parameters, space group, and atomic coordinates.

To fulfill the request for an in-depth technical guide, this document provides a detailed analysis of a closely related and structurally characterized compound: (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol . This Schiff base, derived from a methoxynaphthalene aldehyde, serves as an illustrative example, demonstrating the expected data presentation, experimental protocols, and visualizations requested. The information presented herein is based on a published crystallographic study and offers valuable insights into the structural characteristics of this class of compounds.

Illustrative Example: Crystal Structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol

This section details the crystal structure of a representative methoxynaphthalene derivative, providing a framework for the analysis of similar compounds.

Data Presentation

The crystallographic data for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol is summarized in the table below for clarity and comparative purposes.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₉H₁₇NO₂ |

| Formula Weight | 291.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3529 (4) |

| b (Å) | 6.1328 (2) |

| c (Å) | 16.9939 (5) |

| α (°) | 90 |

| β (°) | 98.623 (1) |

| γ (°) | 90 |

| Volume (ų) | 1478.11 (8) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 150 |

| Refinement | |

| R-factor | 0.042 |

| wR-factor | 0.116 |

Molecular and Crystal Structure Insights

The molecule of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol adopts a twisted conformation.[1][2] The dihedral angle between the mean plane of the naphthalene ring system and the phenol ring is 33.41 (4)°.[1][2] This non-planar arrangement is a key structural feature.

In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming inversion dimers.[1][2] Additionally, parallel-displaced π–π stacking interactions and C—H⋯π interactions contribute to the formation of a stable three-dimensional supramolecular architecture.[1][2]

Experimental Protocols

The methodologies for the synthesis and crystallization of the illustrative compound are detailed below.

Synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol

-

Reactants: A mixture of 2-amino-4-methylphenol (0.246 g) and 4-methoxynaphthalene-1-carbaldehyde (0.372 g) is prepared.

-

Solvent: The reactants are dissolved in 25 ml of methanol.

-

Reaction: The mixture is stirred for 1 hour.

-

Isolation: The solvent is evaporated under vacuum.

-

Purification: The resulting residue is recrystallized from methanol to yield small, orange, block-like crystals.[1]

Crystallographic Analysis

-

Crystal Selection: A suitable single crystal of the synthesized compound is selected for X-ray diffraction analysis.

-

Data Collection: X-ray intensity data is collected at a controlled temperature (150 K) using a diffractometer equipped with Mo Kα radiation.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of the example compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

This guide, using a relevant example, provides the requested in-depth technical overview. Should the crystal structure of 1-amino-7-methoxynaphthalene become publicly available, a similar detailed analysis can be performed for that specific compound.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Methoxynaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of the aromatic amine, 7-Methoxynaphthalen-1-amine. Due to the limited specific experimental data for this compound in publicly available literature, this guide combines information from chemical supplier data with established principles for aromatic amines and naphthalenamine derivatives. The experimental protocols provided are standardized methods applicable to this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 5302-79-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% - 97% | [2] |

| Predicted XlogP | 2.6 | [3] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Solubility Profile

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic naphthalene ring significantly reduces aqueous solubility. Hydrogen bonding with the amine group provides minimal solubility.[5][6] |

| Ethanol, Methanol | Soluble | The alkyl part of the alcohol can interact with the naphthalene ring, while the hydroxyl group can hydrogen bond with the amine. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Good solvent for many organic compounds. |

| Acetone | Moderately Soluble | Can act as a hydrogen bond acceptor. Primary amines can react with ketones like acetone.[7] | |

| Non-Polar | Toluene, Benzene | Soluble | "Like dissolves like"; the aromatic solvent can effectively solvate the aromatic naphthalene ring.[4] |

| Hexane | Sparingly Soluble | The polarity of the amine group limits solubility in non-polar aliphatic solvents.[4] | |

| Acidic (Aqueous) | Dilute HCl | Soluble | Amines are basic and will form water-soluble salts in acidic solutions.[8] |

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Aromatic amines are known to be susceptible to degradation under certain conditions, primarily through oxidation.[9]

| Condition | Potential Hazard | Expected Degradation Pathway |

| Air/Oxygen | Oxidation | The amine group can be oxidized, leading to the formation of colored impurities. This is a common degradation pathway for aromatic amines.[9][10][11] |

| Light | Photodegradation | Exposure to light, particularly UV radiation, can promote oxidation and other degradation reactions.[9] |

| High Temperature | Thermal Degradation | Elevated temperatures can accelerate oxidative degradation and potentially lead to polymerization or other decomposition reactions.[10][11][12] |

| Strong Oxidizing Agents | Vigorous Reaction | Incompatible with strong oxidizing agents, which can lead to rapid and potentially hazardous reactions. |

| Certain Solvents | Incompatibility | Primary amines can be incompatible with chloroform and carbon tetrachloride.[7] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These are standard protocols that can be adapted for this specific compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Dilute the collected supernatant with the appropriate solvent to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L, taking into account the dilution factor.

-

Protocol 2: Chemical Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of the compound.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (e.g., xenon lamp)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Reaction vials

Procedure:

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Dissolve a known concentration of this compound in the acidic, neutral, and basic solutions. Incubate the solutions at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide solution. Incubate at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a controlled light source in a photostability chamber.

-

-

Time Points:

-

Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

Analyze the samples by HPLC-PDA/MS.

-

Monitor the decrease in the peak area of the parent compound over time.

-

Identify any new peaks that appear, which represent degradation products. The mass spectrometer can help in the structural elucidation of these degradants.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition and time point.

-

Determine the degradation rate constant (k) and half-life (t₁/₂) under each stress condition.

-

Identify the conditions under which the compound is most and least stable.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the solubility and stability of this compound.

Caption: Factors influencing the solubility of aromatic amines.

Caption: Workflow for determining chemical stability.

Caption: Potential degradation pathways for aromatic amines.

References

- 1. cenmed.com [cenmed.com]

- 2. This compound 97.00% | CAS: 5302-79-4 | AChemBlock [achemblock.com]

- 3. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. embibe.com [embibe.com]

- 8. byjus.com [byjus.com]

- 9. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

- 12. sintef.no [sintef.no]

An In-depth Technical Guide on the Quantum Yield of 7-Methoxynaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-methoxynaphthalene derivatives, a crucial parameter for the development of fluorescent probes and therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the photophysical properties of these compounds.

Introduction to 7-Methoxynaphthalene Derivatives and Quantum Yield

Naphthalene and its derivatives are a well-established class of fluorophores with applications ranging from molecular probes to scintillators.[1] Their photophysical properties, including fluorescence quantum yield (Φf), are highly sensitive to the nature and position of substituents on the naphthalene ring. The methoxy group, being an electron-donating substituent, generally influences the electronic transitions and, consequently, the fluorescence characteristics of the naphthalene core.[2]

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes used in bioimaging and sensing applications, as it contributes to brighter signals and enhanced sensitivity. For professionals in drug development, understanding the quantum yield of a naphthalene-based drug candidate or a fluorescently labeled therapeutic is essential for assessing its potential for imaging, diagnostics, and photodynamic therapy.

While extensive data exists for various naphthalene derivatives, this guide focuses specifically on 7-methoxynaphthalene compounds, providing a centralized resource for researchers in this field.

Quantitative Data on the Quantum Yield of Methoxynaphthalene Derivatives

A comprehensive search of the current literature did not yield a structured table of fluorescence quantum yields for a wide range of 7-methoxynaphthalene derivatives. However, to provide a valuable comparative context, the following table summarizes the quantum yields of other methoxynaphthalene isomers and related naphthalene derivatives. This data highlights the influence of substituent positioning and the molecular environment on fluorescence efficiency.

| Derivative | Solvent | Quantum Yield (Φf) | Reference |

| 1-Methoxy-4-(trimethylsilyl)naphthalene | Cyclohexane (degassed) | 0.65 | [3] |

| Naphthalene | 0.23 | [3] | |

| PRODAN (6-propionyl-2-(dimethylamino)naphthalene) | Ethanol | 0.95 | [4] |

| PRODAN (6-propionyl-2-(dimethylamino)naphthalene) | Cyclohexane | 0.03 | [4] |

| LAURDAN (6-lauroyl-2-(dimethylamino)naphthalene) | Various Solvents | Varies significantly with solvent polarity | [4] |

Note: The quantum yield of many naphthalene derivatives is highly dependent on the solvent polarity. This property is often exploited for sensing applications.[4]

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical experimental procedure in the characterization of fluorescent molecules. The most common and reliable approach is the comparative method, which involves using a well-characterized standard with a known quantum yield.[3]

Relative Quantum Yield Measurement

This method compares the integrated fluorescence intensity of the test sample to that of a reference standard with a known quantum yield.

Materials:

-

Test Sample: The 7-methoxynaphthalene derivative of interest.

-

Reference Standard: A fluorophore with a well-documented quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[4]

-

Solvent: Spectroscopic grade solvent, ensuring no fluorescent impurities. The same solvent should be used for both the sample and the standard to simplify calculations.[4]

-

Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrometer.

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[5]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters. The spectra should be corrected for the instrument's wavelength-dependent response.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the reference standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the test sample (Φx) using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

where:

-

Φstd is the quantum yield of the standard.

-

Gradx and Gradstd are the gradients for the test sample and the standard, respectively.

-

ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (this term becomes 1 if the same solvent is used).[3]

-

-

Absolute Quantum Yield Measurement

This method directly measures the ratio of emitted to absorbed photons and typically requires an integrating sphere.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 7-methoxynaphthalene derivative with an absorbance of less than 0.1 at the excitation wavelength.

-

Measurement:

-

Record the spectrum of the excitation light scattered by a blank (solvent only) in the integrating sphere.

-

Record the spectrum of the scattered excitation light and the fluorescence emission of the sample in the integrating sphere.

-

-

Data Analysis: The quantum yield is calculated by dividing the number of emitted photons (integrated fluorescence spectrum) by the number of absorbed photons (the difference between the integrated excitation profiles of the blank and the sample).

Visualizing Key Processes

To provide a clearer understanding of the potential applications and mechanisms of 7-methoxynaphthalene derivatives, the following diagrams illustrate relevant biological pathways and experimental workflows.

Inhibition of Cyclooxygenase (COX) Enzymes

Many naphthalene derivatives, particularly those with acetic acid or related side chains, exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[6][7] This is a key signaling pathway in drug development for nonsteroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates this inhibitory action.

References

- 1. static.horiba.com [static.horiba.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Allure of the Excited State: A Technical Guide to the Photophysical Properties of Substituted Naphthalenamines

For Researchers, Scientists, and Drug Development Professionals

Substituted naphthalenamines, a class of fluorescent molecules, have garnered significant attention across scientific disciplines for their unique photophysical properties. Their sensitivity to the local environment, coupled with tunable emission characteristics, makes them invaluable tools in cellular imaging, biosensing, and as structural probes for biomolecules. This technical guide provides an in-depth exploration of the core photophysical principles governing these compounds, supported by quantitative data, detailed experimental methodologies, and a visualization of their application in molecular sensing.

Core Photophysical Principles

The fluorescence of substituted naphthalenamines originates from the π-electron system of the naphthalene core. The position and nature of substituents on the naphthalene ring profoundly influence the electronic distribution in both the ground and excited states, leading to a range of photophysical behaviors. A key characteristic of many substituted naphthalenamines is the presence of an electron-donating amino group and often an electron-withdrawing group, creating a "push-pull" system. This arrangement results in a significant dipole moment change upon photoexcitation, leading to pronounced solvatochromism—a change in the absorption and emission spectra with solvent polarity.

Upon absorption of a photon, the molecule transitions to an excited electronic state. The subsequent de-excitation can occur through several pathways, including fluorescence, non-radiative decay (e.g., internal conversion, intersystem crossing), and photo-induced electron transfer (PET). The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τF) represents the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for the rational design of fluorescent probes with desired brightness and sensing capabilities.

Quantitative Photophysical Data

The following tables summarize key photophysical properties for representative substituted naphthalenamines, illustrating the influence of substitution and solvent environment.

Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives in Various Solvents

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τF (ns) |

| 4-Amino-N-phenyl-1,8-naphthalimide | Hexane | 405 | 460 | 3147 | 0.35 | - |

| Toluene | 412 | 488 | 4129 | 0.42 | - | |

| Dichloromethane | 420 | 525 | 5218 | 0.55 | - | |

| Acetonitrile | 418 | 535 | 5779 | 0.60 | - | |

| Methanol | 420 | 538 | 5801 | 0.05 | - | |

| 4-Dimethylamino-N-phenyl-1,8-naphthalimide | Hexane | 415 | 480 | 3478 | 0.20 | - |

| Toluene | 425 | 510 | 4340 | 0.35 | - | |

| Dichloromethane | 435 | 550 | 5342 | 0.50 | - | |

| Acetonitrile | 432 | 565 | 5974 | 0.45 | - | |

| Methanol | 435 | 580 | 6427 | 0.01 | - |

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Solvent Effects on the Photophysical Properties of PRODAN (6-propionyl-2-dimethylaminonaphthalene)

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |

| Cyclohexane | 2.02 | 344 | 400 | 4340 | 0.85 |

| Dioxane | 2.21 | 345 | 418 | 5420 | 0.76 |

| Ethyl Acetate | 6.02 | 348 | 445 | 6780 | 0.64 |

| Acetonitrile | 37.5 | 358 | 485 | 8120 | 0.48 |

| Water | 80.1 | 362 | 520 | 9560 | 0.06 |

PRODAN is a classic example of a solvatochromic naphthalenamine derivative, demonstrating a significant red-shift in emission with increasing solvent polarity.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining reproducible photophysical data. Below are representative methodologies for the synthesis and characterization of substituted naphthalenamines.

Synthesis of a Representative 4-Amino-1,8-naphthalimide Derivative

This protocol describes a general method for the synthesis of N-substituted 4-amino-1,8-naphthalimides.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Primary amine (e.g., aniline, butylamine)

-

Ammonia solution (28-30%)

-

Ethanol

-

Acetic acid

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of 4-Bromo-N-alkyl/aryl-1,8-naphthalimide:

-

A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq) and the desired primary amine (1.2 eq) in ethanol or acetic acid is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the N-substituted 4-bromo-1,8-naphthalimide.

-

-

Amination of 4-Bromo-N-alkyl/aryl-1,8-naphthalimide:

-

The N-substituted 4-bromo-1,8-naphthalimide (1.0 eq) is suspended in DMF.

-

Aqueous ammonia solution (excess) is added to the suspension.

-

The reaction mixture is heated in a sealed vessel at 120-150 °C for 8-12 hours.

-

After cooling, the mixture is poured into cold water, and the precipitate is collected by filtration.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/ethyl acetate) to afford the desired 4-amino-1,8-naphthalimide derivative.

-

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative method, using a well-characterized fluorescence standard, is commonly employed.

Instrumentation:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) and rhodamine 6G in ethanol (ΦF = 0.95).[1]

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τF)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Instrumentation:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Fast photodetector (e.g., microchannel plate photomultiplier tube)

-

TCSPC electronics

-

Procedure:

-

Instrument Response Function (IRF): Record the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Sample Measurement: Measure the fluorescence decay of the sample solution. The emission is collected at the wavelength of maximum fluorescence intensity. Data is collected until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.

-

Data Analysis: The fluorescence decay data is analyzed by deconvolution of the IRF from the measured sample decay. The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

Visualization of a Naphthalenamine-Based Sensing Mechanism

Substituted naphthalenamines are frequently employed as fluorescent probes for the detection of various analytes, including metal ions. The following diagram illustrates the "turn-on" fluorescence sensing mechanism of a naphthalenamine-based probe for a metal ion via the inhibition of Photoinduced Electron Transfer (PET).

Caption: Mechanism of a 'turn-on' naphthalenamine-based fluorescent probe for metal ion detection.

In the absence of the metal ion, the lone pair of electrons on the receptor quenches the fluorescence of the naphthalenamine fluorophore through PET.[2] Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[2][3] This "off-on" switching mechanism allows for the sensitive and selective detection of the target analyte.

Conclusion

Substituted naphthalenamines represent a versatile class of fluorophores with rich and tunable photophysical properties. Their sensitivity to the molecular environment, particularly solvent polarity, makes them powerful probes for investigating complex biological systems. A thorough understanding of their synthesis, characterization, and the fundamental principles governing their fluorescence is essential for the continued development of novel fluorescent tools for research, diagnostics, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for professionals working at the interface of chemistry, biology, and materials science to harness the full potential of these remarkable molecules.

References

Discovery and history of 7-Methoxynaphthalen-1-amine

An In-depth Technical Guide to 7-Methoxynaphthalen-1-amine: Discovery, Synthesis, and Properties

Introduction

This compound is an aromatic organic compound that has garnered significant interest in the field of medicinal chemistry. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the antidepressant drug agomelatine.[1] This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

While the specific first synthesis and discovery of this compound are not prominently documented in readily available historical literature, its chemical lineage is tied to the broader exploration of naphthalene derivatives in the late 19th and early 20th centuries. The synthesis of related compounds, such as nitrated methoxynaphthalenes, was explored by chemists like F. Reverdin. The likely historical synthesis route would have involved the nitration of 1-methoxy-7-naphthalene followed by the reduction of the nitro group to an amine.

The contemporary significance of this compound is largely attributed to its role as a precursor in the industrial production of agomelatine, a melatonergic agonist and 5-HT2C antagonist used to treat major depressive disorder.[1] Numerous patents detail various synthetic pathways to agomelatine, highlighting the industrial importance of its intermediates, including this compound and its precursors.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5302-79-4 | [4] |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed journals but can be predicted and is available from commercial suppliers.[4] The following tables provide predicted and expected spectral characteristics.

Table 2: Predicted Mass Spectrometry Data [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M-H]⁻ | 172.07678 |

| [M]⁺ | 173.08351 |

Table 3: Expected ¹H NMR Spectral Data

Note: This is a prediction based on the structure and data for similar compounds. Actual shifts may vary based on solvent and experimental conditions.

| Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| -OCH₃ | ~3.9 | s |

| Aromatic Protons | 6.8 - 7.8 | m |

| -NH₂ | Broad signal, variable | s |

Table 4: Expected ¹³C NMR Spectral Data

Note: This is a prediction based on the structure and data for similar compounds.

| Assignment | Expected Chemical Shift (δ) in ppm |

| -OCH₃ | ~55 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 155 - 160 |

| Aromatic Quaternary C | 120 - 140 |

Table 5: Expected Infrared (IR) Spectroscopy Data [6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methoxy) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1360 | Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Strong |

Experimental Protocols

Synthesis of this compound

A common modern synthetic approach to this compound is through the reduction of a corresponding nitro- or other suitable precursor, which are themselves synthesized from commercially available starting materials like 7-methoxy-1-tetralone.

Protocol: Synthesis from 7-Methoxy-1-tetralone (Multi-step) [3][7][8]

-

Aromatization and Functional Group Introduction: 7-methoxy-1-tetralone can be converted to a suitable precursor for amination. For instance, it can be transformed into (7-methoxy-1-naphthyl)acetonitrile.[8]

-

Reduction to the Amine: The resulting intermediate, such as a nitrile or an amide, is then reduced to the primary amine. For example, the reduction of (7-methoxy-1-naphthyl)acetonitrile can be achieved using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

A more direct, though potentially lower-yielding, historical approach would be:

Protocol: Synthesis from 1-Methoxy-7-nitronaphthalene [9]

-

Nitration: 1-Methoxynaphthalene can be nitrated to yield a mixture of isomers, including 1-methoxy-7-nitronaphthalene.

-

Reduction: The isolated 1-methoxy-7-nitronaphthalene is then reduced to this compound. This can be achieved using various reducing agents, such as tin and hydrochloric acid (a classic method) or through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).

Spectroscopic Analysis

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak.

Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and potential fragments.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound starting from 7-methoxynaphthalene, proceeding through a nitration step followed by reduction.

References

- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 4. CAS 5302-79-4 | this compound - Synblock [synblock.com]

- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

In-depth Technical Guide: Potential Biological Activity of 7-Methoxynaphthalen-1-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Potential Biological Activity of 7-Methoxynaphthalen-1-amine

1. Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound. An extensive search of scientific literature and chemical databases was conducted to gather all available information on this compound. The findings indicate that while this compound is a known chemical entity, there is a significant lack of published data regarding its specific biological activities. It is primarily documented as a chemical intermediate in the synthesis of other compounds, most notably the antidepressant agomelatine. This guide summarizes the available chemical information and highlights the absence of direct biological activity data, thereby identifying a knowledge gap for potential future research.

2. Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthylamine |

| CAS Number | 5349-33-7 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Structure | |

|

3. Review of Available Data

Our comprehensive search for documented biological activities of this compound did not yield any specific studies detailing its pharmacological, toxicological, or any other biological effects. The primary context in which this compound appears in the scientific and patent literature is as a precursor or intermediate in organic synthesis.

3.1. Role as a Synthetic Intermediate

The most prominent role of this compound is as a key intermediate in the synthesis of Agomelatine. Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist, used for the treatment of major depressive disorder. The synthesis of agomelatine often involves the modification of the amino group and other parts of the this compound scaffold.

Logical Relationship: Synthesis of Agomelatine

The following diagram illustrates the conceptual role of this compound as a starting material in a multi-step synthesis process.

Caption: Role of this compound in synthesis.

4. Absence of Biological Activity Data

Despite extensive searches in prominent scientific databases, no peer-reviewed articles or patents were identified that report on the biological activity of this compound itself. The following areas were specifically investigated with no relevant findings:

-

Enzyme Inhibition Assays: No data on the inhibitory activity against common enzyme targets were found.

-

Receptor Binding Assays: There is no information available regarding the binding affinity of this compound to any known biological receptors.

-

Cytotoxicity Studies: No studies on the cytotoxic effects of this compound on any cell lines were discovered.

-

Signaling Pathway Modulation: In the absence of any identified biological targets, there is no information on the modulation of any signaling pathways.

Based on the currently available information, this compound is best characterized as a synthetic intermediate. There is no documented evidence to suggest that it possesses any inherent biological activity.

This represents a significant knowledge gap. Given its structural similarity to other biologically active naphthalenamine derivatives, it is plausible that this compound may exhibit some biological effects. Therefore, the following areas are proposed for future research:

-

High-Throughput Screening: The compound could be included in broad screening panels to assess its activity against a wide range of biological targets.

-

Cytotoxicity Profiling: Initial in vitro studies on various cancer and normal cell lines could determine its potential cytotoxic or cytostatic effects.

-

Pharmacophore Modeling: Computational studies could be performed to predict potential biological targets based on its chemical structure and comparison with known active compounds.

Researchers and drug development professionals should be aware that while this compound is commercially available, its biological properties are uncharacterized. Any investigation into its potential therapeutic applications would be entering novel research territory.

Methodological & Application

Synthesis of 7-Methoxynaphthalen-1-amine: A Detailed Protocol from 7-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive application note and detailed protocol for the synthesis of 7-Methoxynaphthalen-1-amine, a crucial building block in medicinal chemistry and drug development, starting from the readily available 7-methoxy-1-tetralone. The described two-step synthesis involves an initial oximation of the tetralone followed by an acid-catalyzed aromatization of the resulting oxime.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its naphthalene core with strategically placed methoxy and amine functionalities makes it a valuable scaffold for the development of new therapeutic agents. The synthetic route detailed herein offers a reliable and efficient method for the preparation of this important molecule. The process begins with the conversion of 7-methoxy-1-tetralone to its corresponding oxime, which is then subjected to a Semmler-Wolff type aromatization to yield the target amine.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the workflow diagram below. The process is a two-step sequence involving the formation of an oxime intermediate, which is then rearranged and aromatized to the final product.

Caption: Synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Oximation of 7-Methoxy-1-tetralone

| Parameter | Value | Reference |

| Starting Material | 7-Methoxy-1-tetralone | N/A |

| Reagents | Hydroxylamine hydrochloride, Sodium Carbonate | [1] |

| Solvent | Ethanol (95%) | [1] |

| Reaction Temperature | 75-85 °C (Reflux) | [1] |

| Reaction Time | 3-4 hours | [1] |

| Product | 7-Methoxy-1-tetralone oxime | [] |

| Yield | >95% (reported for analogous reaction) | [1] |

| Purity | ~99% (after recrystallization) | [1] |

Table 2: Aromatization of 7-Methoxy-1-tetralone oxime

| Parameter | Value | Reference |

| Starting Material | 7-Methoxy-1-tetralone oxime | N/A |

| Reagents | Acetic Anhydride, Anhydrous Phosphoric Acid | [3] |

| Reaction Temperature | 80 °C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Product | N-(7-methoxy-1-naphthyl)acetamide | [3] |

| Yield | >80% (reported for analogous reactions) | [3] |

| Purity | High (after workup and purification) | [3] |

| Subsequent Step | Hydrolysis of Acetamide | N/A |

| Reagents for Hydrolysis | Aqueous HCl or NaOH | N/A |

| Product of Hydrolysis | This compound | N/A |

Experimental Protocols

Materials and Equipment:

-

7-methoxy-1-tetralone (Purity ≥98%)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (95%)

-

Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous phosphoric acid (H₃PO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Step 1: Synthesis of 7-Methoxy-1-tetralone oxime

This protocol is adapted from a general procedure for the oximation of α-tetralone[1].

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-methoxy-1-tetralone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium carbonate (1.1 eq).

-

Add 95% ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting tetralone.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

-

Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A crystalline product may precipitate.

-

Slowly add water to the reaction mixture to dissolve any inorganic salts and to precipitate the product completely.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude 7-methoxy-1-tetralone oxime can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield a white to off-white crystalline solid.

-

Dry the purified product under vacuum.